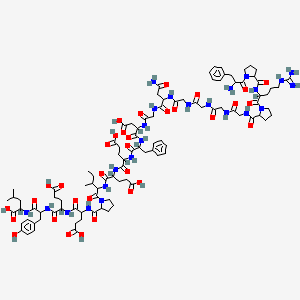![molecular formula C38H44CuN4O2 B13383620 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper](/img/structure/B13383620.png)
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper is a complex organic compound that features a copper ion coordinated with a large organic ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper typically involves the following steps:
Formation of the Ligand: The organic ligand is synthesized through a series of condensation reactions involving 4-tert-butyl-2-hydroxybenzaldehyde and other aromatic aldehydes with amines.
Coordination with Copper: The synthesized ligand is then reacted with a copper salt, such as copper(II) acetate, under controlled conditions to form the final complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various amines, phosphines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligand, while substitution reactions can result in new copper complexes with different ligands.
科学的研究の応用
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including oxidation and coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in developing new drugs, particularly those targeting metal-dependent enzymes or pathways.
作用機序
The mechanism of action of 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper involves its ability to coordinate with various substrates through its copper center. This coordination can facilitate various chemical transformations, such as electron transfer in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme inhibition.
類似化合物との比較
Similar Compounds
- 4-tert-Butyl-2-hydroxybenzaldehyde
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Phenol, 2,4,6-tri-tert-butyl-
Uniqueness
What sets 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper apart from similar compounds is its complex structure, which allows for versatile coordination chemistry and a wide range of applications. Its ability to act as a catalyst in various reactions and its potential in medicinal chemistry make it a compound of significant interest.
特性
分子式 |
C38H44CuN4O2 |
|---|---|
分子量 |
652.3 g/mol |
IUPAC名 |
4-tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper |
InChI |
InChI=1S/C38H44N4O2.Cu/c1-37(2,3)27-19-25(35(43)29(21-27)31-13-9-11-17-39-31)23-41-33-15-7-8-16-34(33)42-24-26-20-28(38(4,5)6)22-30(36(26)44)32-14-10-12-18-40-32;/h9-14,17-24,33-34,43-44H,7-8,15-16H2,1-6H3; |
InChIキー |
GAXHZKGVEWCZKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=N2)O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)C(C)(C)C)C5=CC=CC=N5)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


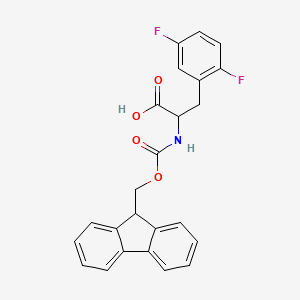
![Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate](/img/structure/B13383539.png)
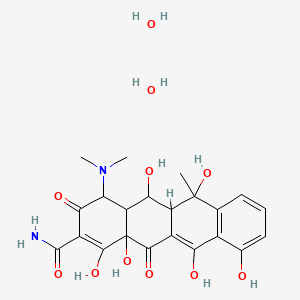

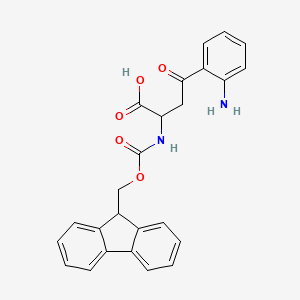
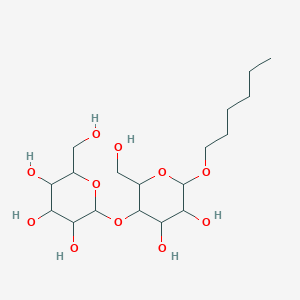
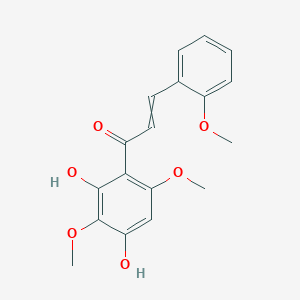
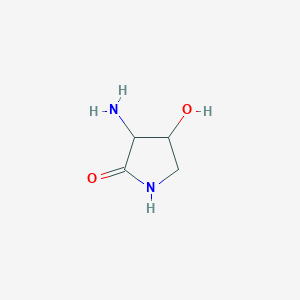
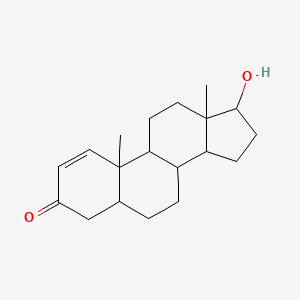
![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13383595.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383604.png)
![9,10-Dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13383611.png)

